N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-5-NITRO-1-BENZOTHIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE
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Overview
Description
N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-5-NITRO-1-BENZOTHIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE is a complex organic compound that features a benzothiazole ring, a morpholine moiety, and a nitrobenzothiophene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-5-NITRO-1-BENZOTHIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable fluorinated aldehyde under acidic conditions.
Introduction of the Nitro Group: Nitration of the benzothiophene ring is carried out using a mixture of concentrated nitric and sulfuric acids.
Morpholine Substitution: The morpholine moiety is introduced via nucleophilic substitution, typically using morpholine and a suitable leaving group.
Amide Formation: The final step involves the formation of the amide bond between the benzothiazole and the nitrobenzothiophene rings, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-5-NITRO-1-BENZOTHIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Substitution: The fluorine atom on the benzothiazole ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Amine Derivatives: From the reduction of the nitro group.
Sulfoxides and Sulfones: From the oxidation of the benzothiazole ring.
Substituted Benzothiazoles: From nucleophilic substitution reactions.
Scientific Research Applications
N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-5-NITRO-1-BENZOTHIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-5-NITRO-1-BENZOTHIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active site of these targets, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-5-NITRO-1-BENZOTHIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE
- N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-5-NITRO-1-BENZOTHIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE
Uniqueness
N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-5-NITRO-1-BENZOTHIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE stands out due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the benzothiazole and nitrobenzothiophene rings also provides a unique scaffold for further modifications and applications.
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-5-nitro-1-benzothiophene-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O4S2.ClH/c23-16-2-1-3-18-20(16)24-22(33-18)26(7-6-25-8-10-31-11-9-25)21(28)19-13-14-12-15(27(29)30)4-5-17(14)32-19;/h1-5,12-13H,6-11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNXJSAFLOWXCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN(C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC5=C(S4)C=CC(=C5)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClFN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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